molecular formula C27H22N2O4 B7477913 N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

Katalognummer B7477913
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: LRDLJEFVKYIGCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising anticancer agent that has been shown to selectively target cancer cells by inhibiting the production of ribosomal RNA (rRNA), which is essential for cancer cell growth and survival.

Wissenschaftliche Forschungsanwendungen

N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide has been extensively studied as an anticancer agent in various preclinical and clinical studies. It has shown promising results in inhibiting the growth of several types of cancer cells, including breast, lung, colon, and ovarian cancer cells. This compound has also been shown to selectively target cancer cells while sparing normal cells, which makes it a promising therapeutic agent.

Wirkmechanismus

N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide selectively inhibits RNA polymerase I transcription, which results in the inhibition of rRNA production. This leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. The p53 pathway is a tumor suppressor pathway that is often inactivated in cancer cells, making this compound a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the production of rRNA, which is essential for cancer cell growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide is its selectivity for cancer cells, which makes it a promising therapeutic agent for cancer treatment. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Also, this compound has a short half-life, which makes it difficult to study its pharmacokinetics and pharmacodynamics.

Zukünftige Richtungen

There are several future directions for N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide research. One direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its therapeutic potential. Another direction is to study the combination therapy of this compound with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential side effects of this compound and to develop strategies to mitigate them. Overall, this compound is a promising anticancer agent that has the potential to revolutionize cancer treatment, and further research is needed to fully understand its therapeutic potential.

Synthesemethoden

The synthesis of N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the reaction of 2-amino-5-chlorobenzonitrile with cyclopropyl isocyanate to form N-(2-cyclopropylcarbamoyl-5-chlorophenyl)formamide. This intermediate is then reacted with 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid to form this compound.

Eigenschaften

IUPAC Name

N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c1-16-23(30)20-11-7-12-21(25(20)33-24(16)17-8-3-2-4-9-17)27(32)29-22-13-6-5-10-19(22)26(31)28-18-14-15-18/h2-13,18H,14-15H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDLJEFVKYIGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=CC=CC=C3C(=O)NC4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.